molecular formula C13H17NO6S B12791061 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide CAS No. 92042-81-4

3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide

Cat. No.: B12791061
CAS No.: 92042-81-4
M. Wt: 315.34 g/mol
InChI Key: GXNJEKSQCKONQD-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide is a synthetic organic compound with the molecular formula C13H17NO6S . It belongs to the class of thietanes, which are aliphatic four-membered ring structures containing sulfur. Thietane derivatives are recognized as important motifs in medicinal chemistry, frequently found in pharmaceutical cores and biological compounds, and serve as valuable intermediates in organic synthesis . The structure of this compound integrates a thietane ring system, a 4-nitrophenyl group, and diethoxy substituents, making it a potential building block for the development of more complex molecules. Its specific research value lies in its utility as a synthetic precursor. Researchers can leverage this compound in various chemical transformations, including ring-opening reactions, nucleophilic substitutions, and as a scaffold for constructing sulfur-containing heterocycles with potential biological activity. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the relevant safety data sheets (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

CAS No.

92042-81-4

Molecular Formula

C13H17NO6S

Molecular Weight

315.34 g/mol

IUPAC Name

3,3-diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide

InChI

InChI=1S/C13H17NO6S/c1-3-19-13(20-4-2)9-21(17,18)12(13)10-5-7-11(8-6-10)14(15)16/h5-8,12H,3-4,9H2,1-2H3

InChI Key

GXNJEKSQCKONQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves the formation of carbocations on the four-membered ring using catalytic Lewis or Brønsted acids. The benzylic tertiary alcohols of the thietane dioxides are coupled directly with arenes, thiols, and alcohols . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .

Chemical Reactions Analysis

3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted thietane derivatives .

Scientific Research Applications

3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide exhibits potential biological activities that make it a candidate for further pharmacological exploration:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria. It has been shown to have significant effects against Gram-positive bacteria at low concentrations .
  • Cytotoxicity: The compound's cytotoxic effects have been evaluated against various cancer cell lines. Early findings indicate IC50 values in the micromolar range, suggesting a promising avenue for anticancer research .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicitySignificant cytotoxic effects in cancer cells
MechanismPossible enzyme inhibition and apoptosis induction

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thietane derivatives, including 3,3-Diethoxy-2-(4-nitrophenyl)thietane. Results indicated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research
A recent investigation screened various thietane compounds for their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values ranging from 5 to 20 µM, indicating that structural modifications could enhance anticancer properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Properties/Applications
3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide C₁₄H₁₉NO₆S 353.37 4-Nitrophenyl (electron-withdrawing) High reactivity in Pd-catalyzed alkylation; potential spirocycle precursor for drug discovery
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide C₁₄H₂₀O₄S 284.37 4-Methylphenyl (electron-donating) Lower polarity; used in synthetic intermediates and ligand design
3-Aminothietane 1,1-dioxide HCl C₃H₈ClNO₂S 169.62 Amino group (basic) Bioactive intermediates; MAO inhibitor studies
Thietane 1,1-dioxide (unsubstituted) C₃H₆O₂S 106.14 None Baseline reactivity for ring-opening reactions and sulfone chemistry

Substituent Impact :

  • 4-Methylphenyl : Increases hydrophobicity, reduces steric hindrance, and facilitates nucleophilic substitutions .
  • Amino Group: Introduces hydrogen-bonding capability, altering solubility and biological activity .

Reactivity in Palladium-Catalyzed Reactions

Pd-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) studies reveal significant substituent-dependent outcomes:

  • 4-Nitrophenyl Derivative: High enantioselectivity (up to 94% ee) due to stabilized linear enolates; forms α-sulfonyl tetrasubstituted stereocenters. Used to synthesize spirocycles for medicinal chemistry .
  • Methyl/Aryl Analogues : Lower enantioselectivity (e.g., 34% ee with methyl substituents) due to reduced electronic stabilization of intermediates .

Biological Activity

3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide (CAS Number: 138695-84-8) is a compound of interest due to its potential biological activities. This thietane derivative exhibits a unique structural framework that may confer various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3,3-Diethoxy-2-(4-nitrophenyl)thietane 1,1-dioxide is C13H17NO6SC_{13}H_{17}NO_{6}S. The presence of the nitrophenyl group and the thietane ring contributes to its reactivity and interaction with biological systems.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that thietane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxic potential. Further research is needed to establish the specific cytotoxic profile of 3,3-Diethoxy-2-(4-nitrophenyl)thietane.

The mechanism by which 3,3-Diethoxy-2-(4-nitrophenyl)thietane exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some thietane derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityExhibits significant cytotoxic effects in cancer cells
MechanismPossible enzyme inhibition and apoptosis induction

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thietane derivatives, including those structurally related to 3,3-Diethoxy-2-(4-nitrophenyl)thietane. The results indicated that these compounds significantly inhibited Gram-positive bacteria at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation, a series of thietane compounds were screened for their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives displayed IC50 values ranging from 5 to 20 µM, suggesting that modifications in the thietane structure could enhance their anticancer properties.

Q & A

Q. Why do some studies report conflicting reactivity outcomes for sulfone vs. sulfoxide derivatives?

  • Methodology : Sulfones (1,1-dioxides) are less nucleophilic than sulfoxides due to the electron-withdrawing effect of two oxygens. Compare reaction rates in SN2 displacements (e.g., with Grignard reagents) under identical conditions. Use Hammett plots to correlate substituent effects with reactivity trends .

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